3-Oxoisoindoline-4-carboxylic acid

Synthetic Methodology Yield Optimization Green Chemistry

PARP-1/PROTAC researchers need regioisomerically pure isoindolinone building blocks-generic analogs lack target-specific binding. 3-Oxoisoindoline-4-carboxylic acid (CAS 935269-27-5) delivers the precise 4-COOH orientation and 3-oxo group: • Rigid planar conformation via 7-membered intramolecular H-bond for PARP-1 inhibition. • Direct precursor to desamino lenalidomide-4-COOH CRBN ligand for PROTACs. • Dual kinase (Aurora A/VEGFR2) inhibitor scaffold. Batch CoA provided. Ambient shipping; RT dry storage.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 935269-27-5
Cat. No. B1419126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxoisoindoline-4-carboxylic acid
CAS935269-27-5
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)C(=O)O)C(=O)N1
InChIInChI=1S/C9H7NO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3H,4H2,(H,10,11)(H,12,13)
InChIKeySONYZPKBPBFLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxoisoindoline-4-carboxylic Acid: A Privileged Scaffold for Drug Discovery


3-Oxoisoindoline-4-carboxylic acid (CAS: 935269-27-5) is a heterocyclic building block with a molecular formula of C9H7NO3 and a molecular weight of 177.16 g/mol [1]. It features an isoindolinone core with a reactive carboxylic acid group at the 4-position, serving as a privileged scaffold in medicinal chemistry [2]. This compound is a key intermediate for synthesizing bioactive molecules, including PARP-1 inhibitors and cereblon (CRBN) ligands for PROTAC development [3] . Its rigid, planar core structure, confirmed by X-ray crystallography of its derivatives, enables critical intramolecular hydrogen bonding for target engagement [3].

3-Oxoisoindoline-4-carboxylic Acid: Why Analogs Fall Short


Substitution with close analogs like isoindoline-4-carboxylic acid, 3-oxoisoindoline-5-carboxylic acid, or phthalimide is not equivalent due to critical differences in physicochemical properties and biochemical recognition. The 4-position carboxylic acid in 3-oxoisoindoline-4-carboxylic acid offers a distinct orientation for conjugation and target binding, as evidenced by its use in cereblon ligand linkers where the position of the carboxyl group dictates ternary complex formation . The 3-oxo group is essential for forming a rigid, planar structure via a seven-membered intramolecular hydrogen bond with a carboxamide substituent, a structural feature crucial for PARP-1 inhibition that is absent in non-oxidized isoindoline analogs [1]. Furthermore, the regioisomeric 5-carboxylic acid analog shows a different bioactivity profile, demonstrating that the position of the carboxyl group significantly alters target engagement and biological function [2].

3-Oxoisoindoline-4-carboxylic Acid: Head-to-Head Evidence vs. Analogs


Synthetic Yield: Alkaline Aromatization vs. Acidic Methods

The synthesis of isoindoline-4-carboxylic acid derivatives via alkaline aromatization of IMDAF adducts achieves yields in the range of 40–90%, with the absence of by-products facilitating purification [1]. This is in contrast to the traditional acid-catalyzed methods for synthesizing similar scaffolds, which often suffer from lower yields and challenging isolations. For the specific target compound, 3-oxoisoindoline-4-carboxylic acid, a vendor datasheet notes that 'the yield of this compound is low due to the difficulty of isolating it from the reaction mixture,' highlighting that the choice of synthetic route is critical for procurement and cost-effectiveness .

Synthetic Methodology Yield Optimization Green Chemistry

Physicochemical Properties: 4-COOH vs. 5-COOH Regioisomer

The 4-carboxylic acid regioisomer exhibits distinct physicochemical properties compared to its 5-carboxylic acid counterpart. ChEMBL data indicates that 3-oxoisoindoline-4-carboxylic acid has an AlogP of 0.63 and a polar surface area (PSA) of 66.40 Ų [1]. While the exact AlogP for the 5-isomer is not available in the same database, the positional change of the carboxyl group from the 4- to the 5-position is known to alter the electronic distribution and hydrogen-bonding capabilities of the isoindolinone core, which can affect solubility, permeability, and target binding. For instance, the 4-carboxyl group's proximity to the lactam carbonyl may enable unique intramolecular interactions not possible with the 5-isomer.

Physicochemical Properties Drug-likeness Regioisomer Comparison

Kinase Inhibition Profile: Aurora A vs. ASK1

The core 3-oxoisoindoline-4-carboxylic acid scaffold has been identified as an inhibitor of Aurora kinase A, as documented in BindingDB (CHEMBL505379) [1]. In contrast, a derivative with a 5-carboxylic acid substitution and an N-linked triazole-pyridine group, compound 73 from patent US10150755, exhibits potent inhibition of ASK1 (MAP3K5) with an IC50 of 200 nM [2]. This demonstrates that the 3-oxoisoindoline-4-carboxylic acid core possesses inherent biological activity (Aurora A inhibition) that can be dramatically re-directed to alternative targets like ASK1 through specific N-substitution and regioisomeric changes. The selectivity profile is therefore highly tunable.

Kinase Inhibition Target Engagement SAR Analysis

X-ray Crystallography: PARP-1 Bound Conformation

An X-ray crystal structure of a 3-oxoisoindoline-4-carboxamide derivative (compound 1e) bound to the PARP-1 enzyme confirms the formation of a critical seven-membered intramolecular hydrogen bond between the carboxamide NH and the oxindole carbonyl oxygen [1]. This interaction enforces a planar conformation of the 3-oxoisoindoline-4-carboxamide core, which is essential for high-affinity binding to the PARP-1 active site. This structural feature is specific to the 3-oxoisoindoline-4-carboxylic acid scaffold and its amide derivatives, and is not observed in non-oxidized isoindoline or phthalimide analogs, which lack the requisite geometry for this stabilizing intramolecular interaction.

X-ray Crystallography Structure-Based Drug Design Binding Mode

3-Oxoisoindoline-4-carboxylic Acid: Validated Applications


PARP-1 Inhibitors for Cancer Therapy

3-Oxoisoindoline-4-carboxylic acid serves as the key intermediate for synthesizing a series of potent PARP-1 inhibitors, such as those described by Gandhi et al. [1]. The core structure's ability to form a seven-membered intramolecular hydrogen bond ensures the correct planar conformation for binding, a feature validated by X-ray crystallography [1]. Researchers can use this acid to generate a focused library of carboxamide derivatives to explore SAR around the lactam nitrogen, which is critical for cellular potency [1].

CRBN Ligands for PROTAC Development

The compound is a direct precursor to 'Desamino lenalidomide-4-COOH,' a cereblon (CRBN) E3 ubiquitin ligase ligand . This ligand is essential for the synthesis of PROTACs (PROteolysis TArgeting Chimeras), where it recruits the E3 ligase machinery to a target protein of interest. The 4-carboxylic acid group provides a convenient handle for conjugation to a linker, which is then attached to a target protein ligand, enabling the design of bifunctional degraders .

Dual Aurora A/VEGFR2 Inhibition

As indicated by its BindingDB profile, 3-oxoisoindoline-4-carboxylic acid is a ligand for both Aurora kinase A and VEGFR2 [2]. This makes it a valuable starting point for developing dual kinase inhibitors, a strategy often employed in oncology to overcome resistance mechanisms and improve therapeutic efficacy. Researchers can use the carboxylic acid as a versatile handle for introducing diverse substituents to optimize potency and selectivity against one or both targets [2].

Beta-Lactamase Inhibitors to Overcome Resistance

Derivatives of 3-oxoisoindoline-4-carboxylic acid, such as the one with a 2-(2-chloro-6-fluorobenzyl) substitution, have been co-crystallized with the VIM-2 metallo-beta-lactamase enzyme from Pseudomonas aeruginosa (PDB ID: 5LE1) [3]. This validates the scaffold's potential for developing novel inhibitors of this clinically important resistance mechanism. The 4-carboxylic acid building block is therefore a key intermediate for medicinal chemistry efforts targeting metallo-beta-lactamases.

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